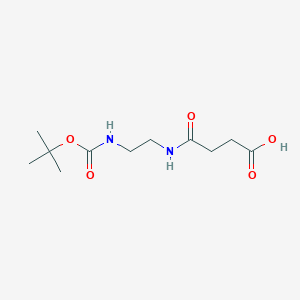

n-(2-Boc-amino-ethyl)-succinamic acid

Descripción

Contextual Significance in Organic Synthesis and Medicinal Chemistry Research

N-(2-Boc-amino-ethyl)-succinamic acid serves as a heterobifunctional linker, a molecule containing two different reactive functional groups. This characteristic allows for the sequential or orthogonal conjugation of two different molecules. In organic synthesis, such linkers are indispensable for constructing complex molecular architectures.

In medicinal chemistry, this compound is particularly significant in the design and synthesis of bioconjugates, such as antibody-drug conjugates (ADCs), and PROTACs (Proteolysis Targeting Chimeras). medchemexpress.combroadpharm.com The succinamic acid portion can be activated to react with nucleophiles like amines or hydroxyl groups on a target molecule (e.g., a protein or a drug), while the Boc-protected amine can be deprotected to reveal a primary amine, ready for coupling with a second molecule. medchemexpress.com This controlled, stepwise conjugation is critical for creating precisely defined therapeutic agents and research probes. The use of succinic acid-based linkers is a well-established strategy to connect molecules, for instance, in enhancing the therapeutic effects of antisense oligonucleotides or in creating stable linkages in ADCs. nih.govresearchgate.net

Structural Characteristics and Functional Groups Relevant to Research Applications

The utility of this compound is directly derived from its distinct structural components:

tert-Butoxycarbonyl (Boc) Group: This is a widely used protecting group for amines. bapeks.com Its key advantage is its stability under a broad range of reaction conditions, including basic and nucleophilic environments, while being easily removable under mild acidic conditions (e.g., with trifluoroacetic acid). iris-biotech.de This allows chemists to "mask" the reactivity of the primary amine while modifications are made elsewhere in the molecule.

Carboxylic Acid Group: This functional group is readily activated for coupling reactions, typically forming an amide bond with a primary or secondary amine. This reaction is one of the most robust and widely used methods for linking molecules in medicinal chemistry.

Amide Bond: The internal amide linkage provides structural rigidity and stability. Amide bonds are generally resistant to hydrolysis, ensuring the integrity of the linker under physiological conditions.

Ethyl Spacer: The ethylene (B1197577) diamine core provides a short, flexible spacer that separates the two ends of the linker. The length and nature of such spacers can be critical for the biological activity of the final conjugate, influencing factors like solubility and the spatial orientation of the linked molecules. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 891781-87-6 |

| Molecular Formula | C11H20N2O5 |

| Molecular Weight | 260.29 g/mol |

| Common Synonyms | Boc-EDA-Suc-OH, 4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoic acid |

Data sourced from multiple chemical suppliers. bapeks.combuyersguidechem.comissuu.com

Historical Development and Evolution of Related Boc-Protected Amine and Succinamic Acid Chemistry

The development of this compound stands on the shoulders of two major advancements in organic chemistry.

The Boc protecting group was introduced in the 1950s as a tool for peptide synthesis. Its acid-lability provided an orthogonal protection strategy to the base-labile protecting groups, revolutionizing the way complex peptides could be assembled. Its use has since expanded dramatically, becoming a cornerstone of modern organic synthesis for the protection of amines in the creation of pharmaceuticals and complex natural products. bapeks.com

Succinamic acid , the monoamide of succinic acid, and its parent compound, succinic acid, have a long history. Succinic acid was first isolated from amber in 1546. medchemexpress.com In the 20th century, the chemistry of succinic anhydride (B1165640)—the precursor to succinamic acids—was extensively explored. The reaction of succinic anhydride with amines to form succinamic acids is a highly efficient and reliable transformation. This reaction became a common method for introducing a carboxylic acid handle onto an amine-containing molecule, a foundational strategy for creating linkers and modifying biomolecules.

The combination of these two well-established chemical moieties into a single heterobifunctional molecule represents a logical evolution, providing a ready-to-use tool for the increasingly complex demands of fields like targeted drug delivery and chemical biology.

Overview of Research Directions and Interdisciplinary Relevance

The primary research direction for this compound is its application as a linker in the construction of complex therapeutic and diagnostic agents. Its use has been cited in several peer-reviewed studies, highlighting its interdisciplinary relevance.

Table 2: Documented Research Applications

| Research Area | Application of the Linker | Journal Reference |

|---|---|---|

| PET Imaging Agents | Used in the synthesis of Prostate-Specific Membrane Antigen (PSMA) inhibitors for positron emission tomography (PET) imaging in prostate cancer models. | Journal of Medicinal Chemistry, 2021, 64(21), 15671–15689 |

| Bioconjugation | Employed as a linker in the development of novel bioconjugation strategies. | RSC Advances, 2019, 9, 3618-3624 |

| Chemical Biology | Incorporated into complex molecular probes for biological studies. | Proceedings of the National Academy of Sciences of the United States of America, 2016, 113(15), E2104-E2113 |

These applications demonstrate the compound's role as a critical component in creating sophisticated molecules that bridge chemistry, biology, and medicine. For example, in the development of PET imaging agents, the linker serves to connect a targeting moiety (which binds to cancer cells) to a chelator that holds a radioactive isotope. The stability and chemical properties of the linker are paramount to the success of the final diagnostic agent. iris-biotech.de As research into targeted therapies and precision medicine continues to grow, the demand for well-defined, versatile linkers like this compound is expected to increase.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7-6-12-8(14)4-5-9(15)16/h4-7H2,1-3H3,(H,12,14)(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZIRNMWZZZHEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N 2 Boc Amino Ethyl Succinamic Acid and Its Analogues

Direct Amidation Approaches to Succinamic Acid Formation

Direct amidation strategies focus on the formation of the succinamic acid amide bond in a single, efficient step from suitably functionalized precursors. These methods are often favored for their atom economy and straightforward execution.

Reactions Involving Boc-Protected Ethylenediamine (B42938) and Succinic Anhydride (B1165640)

A primary and highly efficient route to N-(2-Boc-amino-ethyl)-succinamic acid involves the direct reaction of mono-Boc-protected ethylenediamine with succinic anhydride. mdpi.com This reaction proceeds via a nucleophilic acyl substitution mechanism where the primary amine of the Boc-protected diamine attacks one of the carbonyl carbons of the succinic anhydride. This leads to the opening of the anhydride ring, directly yielding the desired succinamic acid derivative.

The reaction is typically carried out under mild conditions. The high reactivity of the anhydride obviates the need for coupling agents or catalysts. The choice of solvent is crucial to ensure solubility of the reactants and facilitate the reaction; common solvents include diethyl ether, toluene, or 1,2-dimethoxyethane. mdpi.com The process is generally high-yielding and the product can often be isolated with simple workup procedures.

Coupling Reactions Utilizing Succinic Acid Derivatives and Boc-Protected Amines

Alternatively, the amide bond can be formed using standard peptide coupling reactions. This approach involves the activation of the carboxylic acid group of a succinic acid derivative, typically succinic acid monomethyl ester or mono-benzyl ester, followed by reaction with a Boc-protected amine. A wide array of coupling reagents, developed primarily for peptide synthesis, can be employed for this transformation. peptide.com

These reagents convert the carboxylic acid into a more reactive intermediate (e.g., an active ester or a symmetric anhydride), which is then readily attacked by the amine. rsc.org The addition of auxiliary agents like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can enhance reaction rates and suppress side reactions, particularly racemization in the case of chiral substrates. peptide.comrsc.org More recent developments have introduced rhodium-catalyzed or boronic acid-catalyzed methods for direct amidation, which can proceed under mild conditions, though they are less commonly used for this specific transformation. nih.govresearchgate.net

| Coupling Reagent Class | Examples | General Characteristics |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (Ethyl-(N',N'-dimethylamino)propylcarbodiimide) | Commonly used for forming amides and esters. DIC is preferred for solid-phase synthesis as its urea (B33335) byproduct is soluble. peptide.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP, PyAOP | Highly efficient and rapid coupling reagents. Byproducts of PyBOP are less hazardous than those of BOP. peptide.com |

| Uronium/Aminium Salts | HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU, TSTU | HATU reacts faster and with less epimerization than HBTU. TSTU is useful for couplings in aqueous solutions. peptide.comrsc.org |

Multi-Step Synthesis and Intermediate Derivatization

Preparation of Boc-Protected Aminoethyl Precursors

A critical intermediate for the synthesis is mono-N-Boc-ethylenediamine. The preparation of this precursor requires careful control to prevent the formation of the di-protected byproduct. The most common and practical method involves the slow addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O) to a large excess of ethylenediamine. orgsyn.org The excess diamine acts as both the reactant and the base, and its statistical advantage favors mono-substitution.

Other methods for Boc protection are also widely employed under either aqueous or anhydrous conditions, generally involving the reaction of an amine with Boc₂O in the presence of a base. organic-chemistry.org The choice of base and solvent system can be tailored to the specific substrate. google.com For instance, reactions can be performed in a dioxane/water mixture with sodium hydroxide (B78521) or in organic solvents like methanol (B129727) or THF with triethylamine. fishersci.co.ukpeptide.com Catalyst-free N-tert-butyloxycarbonylation of amines in water has also been reported as an environmentally friendly alternative. nih.gov

| Method | Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Standard Boc Protection | Amine, Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, NaHCO₃, Triethylamine) | Aqueous dioxane, THF, or MeOH; Room temperature | Widely applicable, high yielding, byproducts are easily removed. |

| Excess Diamine Method | Large excess of Ethylenediamine, Boc₂O | Various solvents (e.g., EtOH, CH₂Cl₂); Controlled temperature | Favors mono-protection; avoids di-substituted byproduct. orgsyn.org |

| Using BOC-ON | Amine, 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON), Triethylamine | Aqueous dioxane; Room temperature | Reacts rapidly in excellent yield; oxime byproduct is easily extracted. peptide.com |

| Catalyst-Free (in water) | Amine, Boc₂O | Water or Water/Acetone; Room temperature | Eco-friendly, chemoselective, avoids side products like isocyanates. nih.gov |

Subsequent Functionalization via Succinylation

Once the mono-N-Boc-ethylenediamine precursor is synthesized and purified, it is functionalized in a subsequent step to introduce the succinamic acid moiety. This succinylation step is mechanistically identical to the direct amidation approaches described previously (Section 2.1).

Stereoselective Synthesis and Resolution Techniques

This compound itself is an achiral molecule. However, the synthetic strategies discussed can be adapted to produce chiral analogues, which are of significant interest in fields such as peptidomimetics and drug design. Chirality can be introduced by using either a chiral diamine precursor or a stereochemically defined substituted succinic acid derivative.

The synthesis of enantiomerically pure building blocks is a key challenge. One approach is to start from commercially available chiral α-amino acids, which can be transformed into chiral β-amino acids or other chiral amines through established homologation procedures. nih.govrsc.org These chiral amines can then be Boc-protected and subjected to succinylation. Another strategy involves asymmetric synthesis, such as the stereocontrolled iron-catalyzed C-H amination of carboxylic acids to generate non-racemic N-Boc-protected α-amino acids, which could then be further elaborated. researchgate.net

When a synthesis results in a racemic or diastereomeric mixture of an analogue, resolution techniques are required to separate the stereoisomers. Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through fractional crystallization. However, modern chromatographic methods are often more efficient. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for the analytical and preparative separation of enantiomers.

Enantioselective Pathways for Chiral Analogues

The synthesis of chiral analogues of this compound, where stereocenters are introduced on the succinamic acid backbone, necessitates the use of enantioselective methods. While direct asymmetric synthesis of the target compound's analogues is a specialized field, several established pathways for creating chiral succinic acid and succinimide (B58015) derivatives can be adapted. These methods primarily focus on the enantioselective creation of C-C or C-N bonds to set the desired stereochemistry.

Key enantioselective strategies include:

Asymmetric Hydrogenation: Chiral catalysts, particularly those based on rhodium and ruthenium, are effective in the asymmetric transfer hydrogenation of substituted maleimides or itaconimides. This approach can produce chiral succinimides with high enantiomeric excess (ee) and diastereomeric ratios (dr). nih.gov These chiral succinimides can then serve as precursors, undergoing regioselective hydrolytic ring-opening by N-Boc-ethylenediamine to yield the desired chiral succinamic acid analogue.

Organocatalyzed Michael Additions: The conjugate addition of nucleophiles to maleimides, catalyzed by chiral organic molecules like β-amino acids or their derivatives, provides a powerful route to densely substituted chiral succinimides. rsc.orgmdpi.com For instance, the addition of an aldehyde to a maleimide (B117702) can generate products with excellent diastereo- and enantioselectivities. researchgate.net Subsequent hydrolysis of the succinimide ring would yield the chiral succinamic acid backbone.

Chiral Auxiliaries: The use of chiral auxiliaries, such as those derived from enantiomerically pure 1,2-amino alcohols, can direct the stereochemical course of reactions. For example, chiral N-acyl-2-oxazolidones can undergo oxidative homocoupling to produce enantiomerically pure 2,3-disubstituted succinic acids. acs.org These can be converted to anhydrides and subsequently opened with N-Boc-ethylenediamine.

Enzymatic and Bio-catalytic Methods: Engineered enzymes, such as variants of tryptophan synthase (TrpB), have been developed for the synthesis of non-canonical β-substituted amino acids. nih.gov Such biocatalytic approaches offer high stereochemical purity and could potentially be adapted for the synthesis of chiral precursors to this compound analogues.

A summary of prevalent enantioselective approaches is presented below.

| Method | Catalyst/Auxiliary | Precursor | Key Advantage |

| Asymmetric Transfer Hydrogenation | Rh-TsDPEN complexes | Substituted Maleimides | High efficiency and stereoselectivity (up to >99% ee, >99:1 dr). nih.gov |

| Organocatalyzed Michael Addition | Chiral β-amino acids, Thioureas | Maleimides, Aldehydes | Metal-free conditions, access to quaternary stereocenters. rsc.orgmdpi.com |

| Chiral Iron Acetyl Complex | [(η5-C5H5)Fe(CO)(PPh3)COCH3] | Succinoyl Complex | High regio- and diastereoselective alkylation for α-alkyl succinic acids. rsc.org |

| Chiral Thiourea Catalysis | Diamine-derived Thiourea | Cyclic meso-anhydrides | Enantioselective ring-opening with nucleophiles like anilines. acs.org |

Diastereoselective Control in Complex Synthesis

When synthesizing more complex analogues that contain multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. For derivatives of this compound, diastereoselective control can be achieved through either substrate-controlled or reagent-controlled pathways.

Substrate-controlled diastereoselectivity relies on the influence of existing stereocenters within the molecule to direct the stereochemical outcome of a new stereocenter's formation. nih.gov For example, if a chiral amine (a chiral version of the ethylenediamine moiety) is reacted with a prochiral substituted succinic anhydride, the inherent chirality of the amine can direct the nucleophilic attack to one of the two carbonyl groups of the anhydride, leading to a diastereomeric excess of one product.

Reagent-controlled diastereoselectivity is evident in reactions like the Castagnoli–Cushman reaction (CCR), where imines react with cyclic anhydrides. The use of substituted succinic anhydrides, such as cyano- or arylthio-substituted variants, in the CCR proceeds with high diastereoselectivity to form highly substituted γ-lactams. nih.govescholarship.org This stereocontrol is dictated by the preferred enolization of the anhydride intermediate. nih.gov Similarly, annulation reactions between 1,3-azadienes and succinic anhydride have been shown to proceed with high stereochemical control, yielding predominantly a single stereoisomer. nih.gov These lactam or pyrrolidinone products can be envisioned as precursors that, upon hydrolysis, would yield the corresponding diastereomerically enriched succinamic acid derivatives.

The table below outlines strategies for achieving diastereocontrol.

| Strategy | Reaction Type | Substrates | Key Feature |

| Substrate Control | Anhydride Ring Opening | Chiral Amine + Prochiral Anhydride | Existing stereocenter directs the approach of the nucleophile. nih.gov |

| Reagent Control | Castagnoli–Cushman Reaction | Imine + Substituted Succinic Anhydride | High diastereoselectivity in γ-lactam formation. nih.govescholarship.org |

| Reagent Control | Annulation Reaction | 1,3-Azadiene + Succinic Anhydride | Forms allylic 2-pyrrolidinones with contiguous stereocenters. nih.gov |

| Catalyst Control | aza-Michael Reaction | Cbz carbamate (B1207046) + enone | Achiral catalysts can selectively produce cis or trans isomers from chiral substrates. nih.gov |

Solid-Phase Synthesis (SPS) Adaptations

The structure of this compound, featuring a protected amine and a free carboxylic acid, makes it highly suitable for adaptation into solid-phase synthesis (SPS) protocols. In SPS, a growing molecular chain is covalently attached to an insoluble polymer resin, which simplifies the purification process to simple filtration and washing steps. libretexts.org

Integration into Automated Peptide/Oligomer Synthesis Protocols

This compound and its parent amine, N-Boc-ethylenediamine, are valuable building blocks in automated synthesis. guidechem.comaatbio.com They can be incorporated as linkers, spacers, or non-standard monomers in the synthesis of peptides, peptide nucleic acids (PNAs), and other oligomers.

Automated synthesizers operate on a cycle of deprotection, coupling, and washing steps. nih.gov The two dominant chemistries are Boc-based and Fmoc-based.

Boc-based SPS: This strategy uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection. Deprotection is achieved with trifluoroacetic acid (TFA), and the final cleavage from the resin often requires strong acids like hydrofluoric acid (HF). beilstein-journals.org A molecule like this compound could be coupled to a deprotected amino group on the resin-bound chain using standard peptide coupling reagents (e.g., DCC, HBTU). The Boc group on the ethylenediamine moiety would remain intact during this step and would be removed in the subsequent TFA deprotection cycle to allow for further chain elongation.

Fmoc-based SPS: This approach utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection, which is removed with a base such as piperidine. nih.gov Side-chain protecting groups (like Boc) and the linker to the resin are acid-labile. To integrate the target compound, it would first need to be synthesized with an Fmoc protecting group instead of a Boc group on the ethylenediamine nitrogen. This "Fmoc-(amino-ethyl)-succinamic acid" could then be used as a building block in a standard Fmoc synthesis protocol.

The integration into an automated protocol would follow a workflow similar to that of a standard amino acid.

| Step | Action | Reagents (Fmoc Example) | Purpose |

| 1. Deprotection | The N-terminal Fmoc group of the resin-bound peptide is removed. | 20% Piperidine in DMF | Exposes a free amino group for coupling. |

| 2. Washing | Excess reagents are washed away. | DMF, Isopropanol | Purifies the resin-bound intermediate. |

| 3. Coupling | The carboxylic acid of the incoming building block is activated and coupled. | Fmoc-(amino-ethyl)-succinamic acid + HBTU/DIEA | Lengthens the chain. |

| 4. Washing | Excess reagents and by-products are removed. | DMF, Isopropanol | Purifies the newly extended chain. |

This cycle is repeated until the desired sequence is synthesized. libretexts.org

Development of Resins and Linkers for SPS

The bifunctional nature of this compound makes it an ideal candidate for use as a linker or for the functionalization of resins. A linker is a molecule that connects the synthesized peptide to the solid support, and its chemical properties dictate the conditions required for final cleavage. nih.govnih.gov

The synthesis of a linker based on this structure can be readily achieved. For instance, N-Fmoc-protected linkers have been prepared by reacting a diamine with a cyclic anhydride (such as succinic anhydride or diglycolic anhydride) in solution, followed by protection of the newly formed terminal amine with Fmoc-OSu. ucdavis.edu This pre-formed linker can then be coupled to an amino-functionalized resin (e.g., aminomethyl polystyrene). The peptide or oligomer is subsequently synthesized on the linker's terminal Fmoc-protected amine.

This strategy offers several advantages:

Modularity: The length and hydrophilicity of the linker can be easily modified by choosing different diamines or anhydrides. ucdavis.edu

Compatibility: By using an Fmoc protecting group, the resulting linker-resin is fully compatible with standard Fmoc-based automated peptide synthesis. ucdavis.edu

Defined Attachment Point: It provides a defined point of attachment for molecules where a specific orientation or spacing from the solid support is required.

Various resins are used in SPS, with the choice depending on the synthetic strategy (Boc vs. Fmoc) and the desired C-terminal functionality (acid vs. amide). peptide.com

| Resin Type | Typical Chemistry | C-Terminal Product | Cleavage Condition |

| Merrifield Resin | Boc | Acid | Strong Acid (e.g., HF) |

| PAM Resin | Boc | Acid | Strong Acid (e.g., HF) |

| Wang Resin | Fmoc | Acid | Moderate Acid (e.g., TFA) |

| Rink Amide Resin | Fmoc | Amide | Moderate Acid (e.g., TFA) |

A custom resin functionalized with an N-(2-amino-ethyl)-succinamic acid linker would allow for the synthesis of oligomers with a flexible, hydrophilic spacer, potentially improving synthesis quality for difficult sequences and enabling specific applications in diagnostics or affinity purification.

Chemical Reactivity and Derivatization Studies of N 2 Boc Amino Ethyl Succinamic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters and amides, which are fundamental transformations in organic and medicinal chemistry.

Esterification Reactions for Intermediate and Prodrug Synthesis

Esterification of the carboxylic acid moiety of N-(2-Boc-amino-ethyl)-succinamic acid is a common strategy for creating intermediates and prodrugs. Amino acids are often used as carriers in prodrug design to enhance properties like water solubility and bioavailability through transporters in the body. nih.gov The ester linkage can be designed to be hydrolyzed in vivo, releasing the active parent molecule.

Various methods can be employed for the esterification of N-protected amino acids. researchgate.net A common approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an alcohol and often a catalyst such as 4-(dimethylamino)pyridine (DMAP). researchgate.netreddit.com Another mild and effective method is the reaction with an alkyl halide in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile (B52724). researchgate.net For more complex alcohols, the Mitsunobu reaction provides another route. researchgate.net The synthesis of ethyl and tert-butyl ester prodrugs of related amino acid amides has been successfully demonstrated, starting from L-pyroglutamic acid and involving esterification followed by further modifications. nih.gov

Table 1: Common Esterification Methods for N-Boc-Protected Carboxylic Acids

| Reagent/Method | Catalyst/Base | Typical Alcohol | Key Features |

|---|---|---|---|

| Alkyl Halide | K₂CO₃ | Simple alkyl alcohols | Mild conditions, good yields. researchgate.net |

| DCC or EDC | DMAP | Primary, Secondary alcohols | Widely used for peptide and organic synthesis. researchgate.netreddit.com |

| Sulfuric Acid | None (acid catalyst) | Simple alcohols (e.g., ethanol) | Strong acid catalysis, suitable for robust substrates. nih.gov |

| Mitsunobu Reaction | DEAD/DIAD, PPh₃ | Complex alcohols | Good for sterically hindered or sensitive alcohols. researchgate.net |

Amide Bond Formation with Amines and Peptides

The formation of an amide bond by coupling the carboxylic acid with an amine is one of the most frequent reactions in medicinal chemistry and peptide synthesis. nih.govbachem.com This transformation allows for the linkage of this compound to other amine-containing molecules, including amino acids, peptides, and drug candidates. nih.govnih.gov

The process requires the activation of the carboxylic acid, which is typically achieved using coupling reagents. bachem.com Carbodiimides like DCC and EDC are widely used. bachem.com To minimize side reactions and reduce racemization, especially in peptide synthesis, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are often included. bachem.compeptide.com More advanced onium salt-based coupling reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), offer high efficiency and are compatible with both solution-phase and solid-phase peptide synthesis (SPPS). bachem.comscribd.com The choice of coupling reagent and reaction conditions can be critical, particularly when dealing with sterically hindered or electron-deficient amines. nih.govrsc.org

Activation Strategies for Carboxylic Acid Functionalization

Before coupling, the carboxylic acid must be converted into a more electrophilic species that can readily react with a nucleophile like an amine or alcohol. This "activation" is the cornerstone of amide and ester synthesis.

A primary method for activation is the use of carbodiimides, such as EDC, which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. researchgate.netresearchgate.net This intermediate can then be attacked by an amine to form the amide bond. researchgate.net To improve efficiency and prevent side reactions, the O-acylisourea can be converted into a more stable active ester in situ by adding compounds like HOBt or HOSu. peptide.com

Alternatively, the carboxylic acid can be converted into an isolated active ester, most commonly an N-hydroxysuccinimide (NHS) ester. google.com This is often achieved by reacting the acid with N-hydroxysuccinimide in the presence of a coupling agent like DCC. google.com These NHS esters are stable enough to be purified and stored, yet reactive enough to couple efficiently with amines under mild conditions, making them very useful in bioconjugation chemistry. nih.govnih.gov

Table 2: Common Activation Strategies for Carboxylic Acids

| Activation Method | Reagent(s) | Intermediate Formed | Common Applications |

|---|---|---|---|

| Carbodiimide Activation | EDC, DCC | O-acylisourea | Direct amide/ester synthesis. researchgate.netresearchgate.net |

| Carbodiimide with Additive | EDC/HOBt, DCC/HOSu | Active Ester (e.g., OBt, OSu) | Peptide synthesis, reducing racemization. bachem.compeptide.com |

| Active Ester Formation | NHS, DCC | N-hydroxysuccinimide (NHS) ester | Bioconjugation, stable intermediates. google.comnih.gov |

| Phosphonium Reagents | PyBOP, BOP | Phosphonium-based active ester | Difficult couplings, rapid reactions. bachem.com |

Reactivity of the Boc-Protected Amine Moiety

The Boc protecting group is crucial for selectively masking the amine functionality while other parts of the molecule are being modified. Its removal uncovers the primary amine, which can then undergo further functionalization.

Selective Deprotection Methodologies for Amine Unmasking

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its susceptibility to removal under acidic conditions. nih.govacsgcipr.org The most common method for Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in a solvent such as dioxane or an alcohol. reddit.comnih.gov

The acid-lability of the Boc group allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., Fmoc, Cbz). acsgcipr.org However, challenges can arise when other acid-sensitive functional groups, such as tert-butyl esters, are present in the molecule. researchgate.net In such cases, careful selection of reagents and conditions is necessary to achieve selective deprotection. acsgcipr.orgresearchgate.net For instance, milder acidic conditions or alternative methods may be employed. reddit.comresearchgate.net Non-acidic deprotection methods have also been developed, including thermal deprotection and the use of Lewis acids like AlCl₃ or ZnBr₂. nih.govresearchgate.net Recent research has explored greener and more sustainable methods, such as using deep eutectic solvents (DES) or solvent-free conditions with HCl gas. mdpi.comresearchgate.net

Table 3: Selected Methodologies for N-Boc Deprotection

| Reagent/Condition | Solvent | Key Features & Selectivity |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Standard, highly effective method. nih.gov May cleave other acid-sensitive groups. researchgate.net |

| Hydrogen Chloride (HCl) | Dioxane, Methanol (B129727) | Common and effective. Can be used to isolate product as hydrochloride salt. mdpi.comresearchgate.net |

| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Various organic solvents | Offers different selectivity compared to protic acids. researchgate.net |

| Thermal (High Temperature) | Methanol, other solvents | Can offer selectivity between different types of N-Boc groups (e.g., aryl vs. alkyl). nih.gov |

| Deep Eutectic Solvent (DES) | Choline chloride/p-toluenesulfonic acid | Green, efficient method with short reaction times. mdpi.comresearchgate.net |

Post-Deprotection Functionalization (e.g., acylation, alkylation)

Once the Boc group is removed to reveal the primary amine of the N-(2-amino-ethyl)-succinamic acid derivative, this newly exposed nucleophilic site is available for a variety of functionalization reactions.

Acylation: The free amine can readily undergo acylation to form a new amide bond. This is essentially the reverse of the reactions described in section 3.1.2, where the deprotected amine now acts as the nucleophile. It can be reacted with an activated carboxylic acid (e.g., an acyl chloride or an active ester) or coupled directly with a carboxylic acid using standard peptide coupling reagents. This allows for the attachment of a wide range of moieties, including fluorescent labels, biotin (B1667282) tags, or other peptide sequences. researchgate.netrsc.org

Alkylation: The primary amine can also be N-alkylated to introduce alkyl or aryl groups. Traditional methods for N-alkylation often involve reaction with alkyl halides. monash.edu More modern, catalytic approaches include reductive amination with aldehydes or ketones, or direct N-alkylation using alcohols, which is considered a greener alternative as it produces water as the only byproduct. nih.govrsc.org The degree of alkylation (mono- vs. di-alkylation) can often be controlled by the reaction conditions and stoichiometry of the reagents. nih.gov Such modifications are valuable in medicinal chemistry for tuning the physicochemical properties of a molecule. monash.edu

Reactivity of the Succinamide (B89737) Linkage

Stability and Cleavage Studies under Various Conditions

The chemical stability of the succinamide linkage in this compound is a critical determinant of its utility in various synthetic applications. This linkage, being an amide bond, is subject to hydrolysis under certain conditions, primarily dependent on pH and temperature.

Research into the stability of similar amide bonds indicates that the linkage derived from succinic anhydride (B1165640), which is a non-substituted derivative, is notably stable and does not exhibit pH-responsive cleavage. nih.gov This stability is in contrast to linkages formed from substituted anhydrides, such as dimethylmaleic anhydride, which are designed to be labile under acidic conditions due to steric hindrance in the ring-opened form. nih.gov

The non-enzymatic cleavage of amide bonds in aqueous solutions typically proceeds through two main pH-dependent mechanisms: direct hydrolysis (scission) and intramolecular aminolysis (backbiting). rsc.org The relative contribution of these pathways varies significantly with pH. rsc.org

Acidic Conditions (pH < 7): Under acidic conditions, the amide bond can undergo hydrolysis. The mechanism often involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. researchgate.net For structures similar to succinamic acid, acid-catalyzed cleavage can be a significant degradation pathway. researchgate.net At a pH of 3, both scission and intramolecular cleavage mechanisms can be significant. rsc.org

Basic Conditions (pH > 7): In alkaline solutions, the amide bond is susceptible to base-catalyzed hydrolysis. This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. Direct hydrolysis, or scission, is the predominant cleavage pathway at a pH of 10. rsc.org

The table below summarizes the expected stability and primary cleavage mechanisms for the succinamide linkage under different pH conditions, based on general studies of amide bond hydrolysis.

| Condition | Expected Stability | Primary Cleavage Mechanism | Controlling Factors |

|---|---|---|---|

| Acidic (e.g., pH 3) | Moderately stable; cleavage rate increases with lower pH and higher temperature. | Direct hydrolysis (scission) and intramolecular aminolysis (backbiting) are both significant. rsc.org | pH, Temperature, Buffer concentration |

| Neutral (e.g., pH 7) | Highly stable. | Intramolecular aminolysis (backbiting) is the dominant but very slow pathway. rsc.org | Temperature |

| Basic (e.g., pH 10) | Moderately stable; cleavage rate increases with higher pH and higher temperature. | Direct hydrolysis (scission) is the dominant pathway. rsc.org | pH, Temperature |

Modifications for Bioconjugation and Cross-Linking

The structure of this compound features two key functional groups that can be chemically modified for applications in bioconjugation and the synthesis of cross-linking agents: the terminal carboxylic acid and the Boc-protected primary amine. This dual functionality allows for its use as a versatile linker.

Modification of the Carboxyl Group: The terminal carboxylate can be activated to react with nucleophiles, most commonly primary amines found in biomolecules like proteins (e.g., the ε-amino group of lysine (B10760008) residues). rsc.orgnih.gov A widely used method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester. thermofisher.commdpi.com This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). mdpi.com The resulting NHS ester is an amine-reactive intermediate that forms a stable amide bond with primary amines under slightly alkaline conditions (pH 7.2-8.5). thermofisher.com

Modification of the Amino Group: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield a free primary amine. This newly exposed amine can then be coupled with various moieties. rsc.org For instance, it can react with activated carboxylic acids (like NHS esters) or sulfonyl chlorides to form stable amide or sulfonamide bonds, respectively. rsc.org This allows for the sequential attachment of different molecules, making the compound a useful heterobifunctional linker. nih.gov

By combining these modifications, this compound can be incorporated into cross-linking strategies to connect two or more molecules. korambiotech.com For example, the carboxyl group can be conjugated to one protein, followed by deprotection of the Boc group and reaction of the resulting amine with a second protein or molecule.

The following table outlines potential modifications and common reagents used for bioconjugation and cross-linking applications.

| Functional Group | Modification Strategy | Common Reagents | Resulting Linkage | Application |

|---|---|---|---|---|

| Carboxylic Acid | Amine Coupling | EDC, NHS mdpi.com | Amide Bond | Conjugation to proteins, peptides, or other amine-containing molecules. thermofisher.com |

| Amine (after Boc deprotection) | Carboxylic Acid Coupling | Activated esters (e.g., NHS esters) rsc.org | Amide Bond | Attachment of labels, drugs, or other biomolecules. |

| Reaction with Sulfonyl Chlorides | Sulfonyl chlorides (e.g., Dansyl chloride) | Sulfonamide Bond | Fluorescent labeling, protein modification. rsc.org |

Multi-Component Reactions (MCRs) Incorporating the Scaffold

The bifunctional nature of this compound, possessing a carboxylic acid and a protected amine, makes it a valuable building block for multi-component reactions (MCRs). beilstein-journals.org MCRs are one-pot reactions in which three or more reactants combine to form a product that incorporates substantial portions of all starting materials. mdpi.com The Ugi and Passerini reactions are prominent isocyanide-based MCRs where this scaffold can serve as the acidic component. beilstein-journals.org

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a powerful tool for generating peptide-like structures, known as α-acylamino amides or "bis-amides". beilstein-journals.orgnih.gov The reaction typically involves four components: a carboxylic acid, an amine, a carbonyl compound (an aldehyde or ketone), and an isocyanide. beilstein-journals.orgbeilstein-journals.org this compound can directly participate as the carboxylic acid component. The reaction is favored in polar protic solvents like methanol or ethanol. beilstein-journals.org The generally accepted mechanism proceeds through the formation of an imine from the amine and carbonyl, which then reacts with the isocyanide and the carboxylate. beilstein-journals.orgbeilstein-journals.org The final product is formed after a subsequent Mumm rearrangement. beilstein-journals.orgnih.gov

Furthermore, after the removal of the Boc group, the resulting molecule contains both a primary amine and a carboxylic acid. This allows it to act as a bifunctional input in a Ugi three-component reaction (with a carbonyl and an isocyanide), leading to the formation of cyclic structures or peptidomimetics after a subsequent cyclization step. beilstein-journals.orgbeilstein-journals.org

Passerini Three-Component Reaction (P-3CR): The Passerini reaction is one of the first isocyanide-based MCRs and involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org this compound can function as the carboxylic acid input in this reaction. nih.gov The reaction is typically rapid when performed in aprotic solvents at high concentrations. organic-chemistry.org The mechanism is thought to be concerted, involving a trimolecular reaction between the three components. wikipedia.orgnih.gov The products of the Passerini reaction contain an ester linkage which, in some cases, can be physiologically labile. nih.gov

The table below summarizes the role of this compound in these key multi-component reactions.

| Reaction | Number of Components | Reactants | Role of Scaffold | General Product Structure |

|---|---|---|---|---|

| Ugi Reaction | Four | Carboxylic acid, Amine, Carbonyl, Isocyanide beilstein-journals.orgbeilstein-journals.org | Carboxylic Acid Component | α-Acylamino Amide beilstein-journals.org |

| Passerini Reaction | Three | Carboxylic acid, Carbonyl, Isocyanide wikipedia.orgorganic-chemistry.org | Carboxylic Acid Component | α-Acyloxy Amide wikipedia.org |

Analytical Characterization Methodologies in Research on N 2 Boc Amino Ethyl Succinamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the precise assignment of its structure. For "N-(2-Boc-amino-ethyl)-succinamic acid," both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques are utilized.

Proton NMR (¹H NMR) spectroscopy is a powerful technique for identifying the number and types of hydrogen atoms in a molecule. In the analysis of compounds structurally similar to "this compound," such as N-Boc protected amino acids, specific chemical shifts are observed. For instance, in N-Boc glutamic acid, the methyl protons of the Boc group typically appear as a singlet around 1.38 ppm. researchgate.net The methylene (B1212753) (-CH2) protons exhibit signals at approximately 2.25 and 2.55 ppm, while the methine (-CH) proton is observed around 4.45 ppm. researchgate.net The amide (-NH) proton signal is generally found further downfield, for example, at 5.25 ppm in N-Boc glutamic acid. researchgate.net

Based on the structure of "this compound," a hypothetical ¹H NMR spectrum would be expected to show the following characteristic signals:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Boc (-C(CH₃)₃) | ~1.4 | Singlet |

| Succinamic acid (-CH₂CH₂-) | ~2.4 - 2.6 | Multiplet |

| Ethyl (-NHCH₂CH₂NH-) | ~3.2 - 3.4 | Multiplet |

| Amide (-NH-) | Variable | Broad Singlet |

| Carboxylic acid (-COOH) | >10 | Broad Singlet |

Note: This is a predictive table based on typical chemical shifts for similar functional groups.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For Boc-protected amino acids like N-Boc-L-valine, characteristic signals are observed for the carbonyl carbons of the Boc group and the carboxylic acid, as well as for the carbons of the amino acid backbone and the protecting group.

For "this compound," the expected ¹³C NMR spectrum would feature signals corresponding to each unique carbon atom in the molecule. A predictive data table is provided below:

| Carbon Type | Expected Chemical Shift (ppm) |

| Boc (-C (CH₃)₃) | ~28 |

| Boc (-C (CH₃)₃) | ~80 |

| Succinamic acid (-C H₂C H₂-) | ~30 - 35 |

| Ethyl (-NHC H₂C H₂NH-) | ~40 - 45 |

| Carbonyl (Boc, -C =O) | ~156 |

| Carbonyl (Amide, -C =O) | ~172 |

| Carbonyl (Carboxylic acid, -C =O) | ~175 |

Note: This is a predictive table based on typical chemical shifts for similar functional groups.

For unambiguous structural assignment, especially in more complex molecules or to resolve overlapping signals in 1D spectra, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons over two to three bonds, respectively. These methods would be instrumental in confirming the connectivity of the succinamic acid and the N-Boc-amino-ethyl moieties in the target compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like "this compound." In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. For "this compound" (molecular formula C11H20N2O5, molecular weight 260.29 g/mol ), the expected ions would be observed at m/z 261.1 in positive mode and m/z 259.1 in negative mode. cymitquimica.com

A characteristic fragmentation pattern for Boc-protected compounds in ESI-MS involves the loss of isobutylene (B52900) (C4H8) or the entire Boc group. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This is a definitive method for confirming the molecular formula of "this compound." The exact mass can distinguish the compound from other molecules with the same nominal mass but different elemental compositions.

| Ion Type | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 261.1445 |

| [M+Na]⁺ | 283.1264 |

| [M-H]⁻ | 259.1299 |

Note: These are calculated exact masses for the given molecular formula.

Chromatographic Purity and Separation Techniques

The assessment of purity and the separation of this compound in research settings rely on various chromatographic techniques. These methods are essential for monitoring reaction progress, isolating the final product, and determining its chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of N-Boc protected compounds like this compound. Due to the presence of both a polar carboxylic acid group and a non-polar Boc protecting group, reversed-phase HPLC is the most commonly employed mode.

Analytical HPLC:

For analytical purposes, the goal is to achieve sharp, symmetrical peaks with good resolution from any impurities or starting materials. A typical setup involves a C18 stationary phase, which provides a hydrophobic surface for interaction with the Boc group and the ethyl chain of the molecule. The mobile phase usually consists of a mixture of an aqueous component (often with an acidic modifier like trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the timely elution of all components in a mixture. Detection is commonly performed using a UV detector, as the amide and carbamate (B1207046) functional groups exhibit some absorbance at low UV wavelengths (around 205-220 nm). However, it's important to note that the succinic acid moiety itself has very low UV absorption. nih.gov

Preparative HPLC:

When larger quantities of purified this compound are required, preparative HPLC is utilized. This involves using larger columns and higher flow rates to handle the increased sample load. The principles of separation remain the same as in analytical HPLC, but the mobile phase composition and gradient may be optimized to maximize throughput and yield. After separation, the fractions containing the pure product are collected, and the solvent is removed, typically by lyophilization or rotary evaporation, to yield the purified compound.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for qualitatively monitoring the progress of chemical reactions in real-time, such as the synthesis of this compound. Its speed, simplicity, and low cost make it ideal for quickly assessing the consumption of starting materials and the formation of the product.

In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The choice of eluent is critical and is determined by the polarity of the compounds to be separated. For this compound, which has both polar (carboxylic acid, amide) and non-polar (Boc group) features, a mixture of a relatively non-polar solvent (like ethyl acetate (B1210297) or dichloromethane) and a more polar solvent (like methanol or acetic acid) is often used. iastate.edureddit.com

The separation occurs as the mobile phase moves up the plate by capillary action, and the components of the mixture travel at different rates based on their affinity for the stationary and mobile phases. After development, the plate is visualized to reveal the separated spots. Since the Boc group provides some UV activity, visualization under a UV lamp (at 254 nm) is a common first step. reddit.com Subsequently, staining with a suitable reagent, such as potassium permanganate (B83412) or ninhydrin (B49086) (if deprotection of the Boc group is a concern), can be used for compounds that are not UV-active or to provide additional confirmation. By comparing the spots of the reaction mixture to those of the starting materials, the progress of the reaction can be effectively monitored. For acidic compounds that may streak on the silica plate, adding a small amount of acetic acid to the eluent can improve the spot shape. iastate.edu

Table 2: Common TLC Solvent Systems for Polar N-Boc Protected Compounds

| Solvent System | Typical Ratio (v/v) | Application Notes |

| Dichloromethane (B109758) : Methanol | 9:1 to 8:2 | Good general-purpose system for moderate polarity compounds. |

| Ethyl Acetate : Hexane | 1:1 to 8:2 | Suitable for less polar compounds, may require a more polar co-solvent. |

| Dichloromethane : Methanol : Acetic Acid | 90 : 10 : 1 | The addition of acetic acid helps to reduce tailing of acidic compounds. |

Chiral Chromatography for Enantiomeric Purity Assessment

While this compound itself is not chiral, derivatives or precursors used in its synthesis may be. If a chiral center were present, for instance, if a chiral amino acid was used instead of ethylenediamine (B42938), the assessment of enantiomeric purity would be crucial. Chiral chromatography is the primary technique for separating enantiomers.

This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. For N-Boc protected amino acids, polysaccharide-based CSPs (e.g., CHIRALPAK® series) and macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC® series) have proven to be very effective. sigmaaldrich.comrsc.orgresearchgate.netsci-hub.ru These CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.

The choice of mobile phase is critical for achieving good resolution. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with an acidic or basic modifier) conditions can be employed, depending on the specific CSP and analyte. The selection of the appropriate chiral column and mobile phase often requires screening several combinations to find the optimal conditions for a given pair of enantiomers. The ability to resolve and quantify the undesired enantiomer is critical in pharmaceutical research, where even small amounts of an enantiomeric impurity can have significant biological consequences. rsc.org

Table 3: Examples of Chiral Stationary Phases for N-Boc-Amino Acid Derivatives

| Chiral Stationary Phase (CSP) Type | Trade Name Examples | Common Mobile Phase Modes |

| Macrocyclic Glycopeptide | CHIROBIOTIC T, CHIROBIOTIC R | Reversed-phase, Polar Organic |

| Polysaccharide-based | CHIRALPAK IA, CHIRALPAK IC | Normal-phase, Reversed-phase |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for the structural elucidation of this compound by providing information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the key functional groups within the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. The presence of the Boc protecting group gives rise to characteristic strong absorption bands. The carbonyl (C=O) stretching of the carbamate is typically observed in the region of 1680-1700 cm⁻¹. researchgate.net The C-O stretching vibrations of the tert-butyl group also produce distinct peaks.

The amide and carboxylic acid moieties of the succinamic acid portion of the molecule also have prominent IR absorptions. The amide I band, which is primarily due to the C=O stretching vibration, is expected to appear around 1640-1660 cm⁻¹. The amide II band, resulting from N-H bending and C-N stretching, is typically found near 1530-1550 cm⁻¹. uwec.edu The carboxylic acid group will show a broad O-H stretching band over a wide range (e.g., 2500-3300 cm⁻¹) and a C=O stretching vibration, which is often observed around 1700-1725 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Amide & Carbamate | N-H stretch | 3400 - 3200 |

| Carboxylic Acid | C=O stretch | 1725 - 1700 |

| Carbamate (Boc) | C=O stretch | 1700 - 1680 |

| Amide | C=O stretch (Amide I) | 1660 - 1640 |

| Amide | N-H bend (Amide II) | 1550 - 1530 |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The functional groups in this compound, namely the amide, carbamate, and carboxylic acid groups, contain non-bonding electrons (on the oxygen and nitrogen atoms) that can undergo n → π* transitions. These transitions typically occur at lower wavelengths, in the far UV region. Consequently, the compound is expected to have a low UV absorbance with a maximum (λmax) below 220 nm. researchgate.net While not highly specific for detailed structural elucidation, UV-Vis spectroscopy is valuable for quantitative analysis using HPLC, where the absorbance at a fixed low wavelength can be used to determine the concentration of the compound.

Theoretical and Computational Investigations of N 2 Boc Amino Ethyl Succinamic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are employed to solve the electronic Schrödinger equation, providing insights into molecular orbitals and energy levels. researchgate.net

For N-(2-Boc-amino-ethyl)-succinamic acid, these calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, whereas a small gap indicates higher reactivity.

From these orbital energies, several key reactivity descriptors can be calculated. researchgate.net These include chemical hardness (η), which measures resistance to change in electron distribution, and the global electrophilicity index (W), which quantifies the molecule's propensity to act as an electrophile. researchgate.net Such theoretical calculations have been successfully applied to various N-substituted amino acid derivatives to correlate theoretical variables with experimental parameters like ionization constants. researchgate.net

| Parameter | HF/6-31G(d) | DFT (B3LYP)/6-31G(d) | MP2/6-31G(d) |

|---|---|---|---|

| EHOMO (eV) | -9.85 | -7.21 | -9.55 |

| ELUMO (eV) | 1.52 | -0.35 | 1.78 |

| HOMO-LUMO Gap (eV) | 11.37 | 6.86 | 11.33 |

| Hardness (η) | 5.69 | 3.43 | 5.67 |

| Electrophilicity Index (W) | 3.03 | 2.79 | 3.35 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations describe the electronic state of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed picture of conformational changes and interactions with the surrounding environment, such as a solvent. nih.gov For this compound, MD simulations can elucidate its conformational landscape. The molecule possesses several rotatable bonds, leading to a variety of possible three-dimensional structures (conformers).

Similar to studies on succinic acid, which identified stable twisted (gauche) and planar (anti) conformers, MD simulations can map the potential energy surface of this compound by varying its key torsion angles. researchgate.net This analysis reveals the lowest-energy, most probable conformations the molecule will adopt. Furthermore, these simulations are crucial for understanding how the molecule interacts with its environment. They can model the formation and dynamics of hydrogen bonds between the amide and carboxylic acid groups of the molecule and surrounding water molecules, which dictates its solubility and behavior in aqueous solutions. The flexibility of different parts of the molecule can be assessed by calculating the Root Mean Square Fluctuation (RMSF) of each atom over the simulation time. mdpi.com

| Conformer | Key Dihedral Angle (τ) | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| A (Extended) | C-C-C-N ≈ 180° | 0.0 | The succinamic acid backbone is in a planar, anti-conformation. |

| B (Bent) | C-C-C-N ≈ 60° | 5.2 | The succinamic acid backbone is in a twisted, gauche conformation. |

| C (Folded) | N-C-C-O ≈ 75° | 8.1 | Folding allows potential intramolecular hydrogen bonding. |

In Silico Design and Prediction of Novel Derivatives

Computational methods are invaluable for the rational design of new molecules based on a parent scaffold like this compound. These in silico techniques can predict the properties and potential biological activity of hypothetical derivatives, prioritizing the most promising candidates for chemical synthesis and experimental testing. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net If a set of derivatives of this compound were synthesized and tested for a specific biological effect, a QSAR model could be developed. This involves calculating a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each derivative. Statistical methods are then used to generate an equation that correlates these descriptors with the observed activity. researchgate.net Such a model can then be used to predict the activity of new, unsynthesized derivatives and to identify which structural features are most important for the desired activity. nih.gov

Virtual screening is a powerful computational method for discovering new derivatives with high affinity for a specific biological target, such as a protein or enzyme. The process begins with the creation of a large digital library of virtual compounds, which can be generated by making various chemical modifications to the this compound scaffold.

Using molecular docking programs, these virtual derivatives are then computationally placed into the binding site of the target protein. researchgate.net The software calculates a "docking score" for each compound, which estimates its binding affinity based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. nih.gov Compounds with the best scores are identified as "hits" and are prioritized for synthesis and biological evaluation, significantly accelerating the drug discovery process.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry can illuminate the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For reactions involving this compound, such as the acid-catalyzed removal of the Boc protecting group or its cyclization to form a succinimide (B58015), quantum chemical methods can be used to map the entire reaction coordinate. organic-chemistry.org

This involves identifying all stationary points along the reaction pathway, including reactants, products, and any intermediates. researchgate.net Crucially, the structure and energy of the transition state (TS)—the highest energy point along the reaction coordinate—can be calculated. researchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. These theoretical investigations provide a molecular-level understanding of reactivity and can help in optimizing reaction conditions. researchgate.netmdpi.com

| Species | Description | Calculated Relative Energy (kJ/mol) |

|---|---|---|

| Reactant Complex | Protonated this compound | 0 |

| Transition State (TS) | Structure corresponding to C-O bond cleavage | +85 |

| Product Complex | N-(2-amino-ethyl)-succinamic acid, CO₂, isobutylene (B52900) | -20 |

Applications As a Versatile Building Block in Advanced Organic Synthesis and Chemical Biology

Scaffold for Peptide and Peptidomimetic Synthesisresearchgate.netnih.govpeptide.com

The inherent amino acid-like character of N-(2-Boc-amino-ethyl)-succinamic acid, with its protected amine and free carboxylic acid, makes it a valuable component in peptide chemistry. The Boc group provides robust, acid-labile protection compatible with standard peptide synthesis methodologies, while the carboxylic acid allows for coupling to amino groups of other amino acids or resin supports. peptide.com

Integration into Linear and Cyclic Peptide Architectures

This compound can be incorporated into peptide chains to act as a flexible spacer or to introduce specific structural features. In solid-phase peptide synthesis (SPPS), its carboxylic acid can be activated and coupled to the N-terminus of a resin-bound peptide chain. Following this, the Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid, TFA), revealing a primary amine ready for the addition of the next amino acid in the sequence. nih.gov

This building block is particularly useful for creating non-natural peptide backbones and peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved stability and bioavailability. nih.gov By replacing a standard amino acid with this molecule, researchers can alter the spacing and orientation of side chains, influencing the peptide's secondary structure and its interaction with biological targets.

Furthermore, its bifunctional nature is advantageous in the synthesis of cyclic peptides. nih.govresearchgate.net The linear precursor containing the succinamic acid unit can be synthesized on a solid support, and after cleavage from the resin, an intramolecular cyclization reaction can be induced between the N-terminus and the C-terminus of the peptide to form a macrocycle. The succinamic acid moiety can serve as a flexible hinge or a specific recognition element within the cyclic structure.

Role in Peptide Nucleic Acid (PNA) Synthesisbocsci.com

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide chain composed of repeating N-(2-aminoethyl)-glycine (AEG) units. nih.govnih.govsb-peptide.com This modification results in an uncharged backbone, which leads to stronger and more specific binding to complementary DNA and RNA sequences due to the absence of electrostatic repulsion. nih.gov

The N-(2-Boc-amino-ethyl) moiety present in this compound is a fundamental component of the PNA backbone. rsc.org Synthetic strategies for PNA monomers often start with mono-Boc-protected ethylenediamine (B42938), which is then elaborated into the full AEG unit. researchgate.netaatbio.comresearchgate.net this compound serves as a valuable intermediate in this process. The Boc-protected amine forms one part of the backbone, while the succinamic acid's carboxylic group provides a handle for attaching the nucleobases (Adenine, Guanine, Cytosine, Thymine) via a methylene (B1212753) carbonyl linker, thus completing the PNA monomer structure. researchgate.net The use of Boc chemistry is a well-established and favored method in PNA synthesis. rsc.org

| Functional Group | Role in Synthesis |

| Boc-Protected Amine | Serves as a stable, protected N-terminus for sequential reactions. Crucial for the N-(2-aminoethyl) portion of the PNA backbone. rsc.org |

| Carboxylic Acid | Provides a reactive site for amide bond formation, allowing coupling to other molecules or intramolecular cyclization. nih.gov |

| Amide Bond | Part of the succinamic acid structure, contributing to the peptide-like character of the molecule. |

| Ethylene (B1197577) Spacer | Offers flexibility and defines the distance between the two terminal functional groups. |

Precursor for Complex Organic Molecule Synthesisnih.govbuffalostate.edu

Beyond peptide chemistry, the distinct functionalities of this compound make it a useful starting material for constructing more complex organic molecules, including natural products and heterocyclic systems.

Intermediates in Natural Product Total Synthesis

The total synthesis of natural products often requires versatile building blocks that allow for the controlled assembly of a complex molecular architecture. nih.govnih.gov While direct use of the title compound is not widely documented, its structural motifs are found in various natural products. For instance, the synthesis of intermediates for the siderophore desferrioxamine E involves the succinylation of a protected diamine. nih.gov this compound can be viewed as a pre-formed, ready-to-use version of such an intermediate. Its application could streamline a synthetic route by reducing the number of steps required to install the protected amine and the succinyl moiety. After incorporation into a larger molecule via its carboxyl group, the Boc-protected amine can be deprotected at a later stage for further functionalization, such as chain extension or cyclization.

Components in Heterocyclic Compound Construction

Heterocyclic compounds are core structures in a vast number of pharmaceuticals and biologically active molecules. nih.gov The bifunctional nature of this compound makes it a suitable precursor for the synthesis of nitrogen-containing heterocycles. Following the removal of the Boc group, the resulting amino-acid-like molecule possesses a primary amine and a carboxylic acid. These two groups can undergo an intramolecular condensation reaction to form a cyclic amide, known as a lactam. Depending on the reaction conditions, this cyclization could lead to the formation of medium-sized heterocyclic rings, which are of significant interest in medicinal chemistry. nih.govrsc.orgmdpi.commdpi.com This strategy provides a straightforward entry into functionalized cyclic structures that can serve as scaffolds for further synthetic elaboration.

Design and Synthesis of Linkers and Cross-Linking Reagentskorambiotech.combldpharm.com

Cross-linking reagents are molecules used to covalently connect two or more molecules, a technique widely employed in chemical biology to study protein-protein interactions, create antibody-drug conjugates, and immobilize molecules onto surfaces. korambiotech.com this compound is an ideal precursor for creating heterobifunctional linkers due to its orthogonally protected functional groups. sigmaaldrich.comresearchgate.netresearchgate.net

The synthetic utility of this compound as a linker is straightforward. The carboxylic acid can be activated, for example, by converting it into an N-hydroxysuccinimide (NHS) ester. This activated ester can then react efficiently with primary amines on a target molecule (e.g., a protein or a solid support). Subsequently, the Boc group can be removed to expose the primary amine at the other end of the linker. This newly freed amine is then available to be coupled to a second molecule, thus forming a covalent bridge between the two targets. The length and flexibility of the linker, defined by the ethyl and succinyl fragments, can be crucial for the proper functioning of the final conjugate. nih.gov Mono-Boc-protected diamines like N-Boc-ethylenediamine are common starting points for such linkers. biosynth.comsigmaaldrich.com

| Application Area | Role of this compound | Key Features Utilized |

| Peptide Synthesis | Non-standard amino acid or flexible spacer. nih.gov | Boc-protected amine, carboxylic acid. |

| PNA Synthesis | Backbone precursor. rsc.org | N-(2-Boc-amino-ethyl) core structure. |

| Natural Product Synthesis | Pre-formed intermediate. nih.gov | Bifunctionality, protected amine. |

| Heterocycle Synthesis | Precursor for intramolecular cyclization. nih.gov | Terminal amine and carboxylic acid. |

| Linker/Cross-linker | Heterobifunctional linker precursor. korambiotech.combldpharm.com | Orthogonal protecting groups (Boc and COOH). |

Bifunctional Linkers for Molecular Probes

The core utility of this compound lies in its role as a heterobifunctional linker. Bifunctional linkers are molecules that possess two different reactive groups, enabling the sequential and controlled conjugation of two different molecular entities. The structure of this compound is ideally suited for this purpose.

The carboxylic acid group is readily available for standard coupling reactions, such as amide bond formation with primary or secondary amines. This reaction is typically mediated by common coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) to form a more stable active ester.

Conversely, the primary amine is rendered unreactive by the Boc protecting group. This group is stable under the conditions required for carboxyl group activation but can be selectively and cleanly removed under acidic conditions, for example, by using trifluoroacetic acid (TFA). The removal of the Boc group unveils the primary amine, which can then participate in subsequent reactions, such as acylation or alkylation. This orthogonal protection strategy is fundamental to its application as a linker, allowing for a stepwise assembly of complex molecular constructs. For instance, the N-hydroxysuccinimide ester of a Boc-protected amino acid derivative can be used as a heterobifunctional cross-linking agent to connect different molecules. nih.gov

| Functional Group | Protection Status | Common Reaction Type | Potential Conjugation Partner |

| Carboxylic Acid | Unprotected | Amide bond formation | Amines (on proteins, peptides, surfaces) |

| Primary Amine | Boc-protected | Acylation, Alkylation (after deprotection) | Carboxylic acids, activated esters |

Conjugation to Polymeric Materials and Nanoparticles

The functional handles of this compound allow for its covalent attachment to the surfaces of various materials, including polymers and nanoparticles. This is a key step in the functionalization of these materials for biomedical and diagnostic applications.

The process typically involves activating the carboxylic acid of the linker and reacting it with amine groups present on the surface of a polymer or nanoparticle. This forms a stable amide bond, tethering the linker to the material. Once conjugated, the material is endowed with a terminal Boc-protected amine. After purification, this protecting group can be removed to expose the primary amine for further modification. This newly introduced amine can then be used to attach a wide array of molecules, such as:

Targeting Ligands: Peptides, antibodies, or small molecules that direct the nanoparticle to specific cells or tissues.

Therapeutic Agents: Drugs or prodrugs for targeted delivery.

Imaging Agents: Fluorophores or contrast agents for diagnostic purposes.

This layered approach to surface functionalization provides a high degree of control over the final composition and properties of the modified material. A related concept involves polymerizing monomers that already contain a protected amine, such as (2-Boc-amino)ethyl methacrylate, to generate a polymer with pendant amine functionality after deprotection. sigmaaldrich.com

Development of Chemical Probes for Biological Research